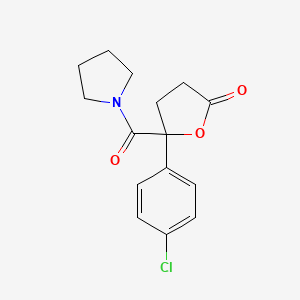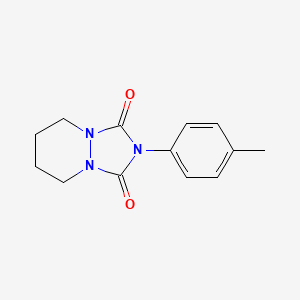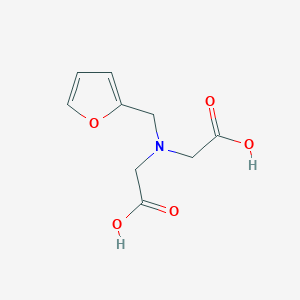
3-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carbonyl compounds. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under specific conditions.
Cyclization Reactions: The compound can form larger ring systems through cyclization reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Cyclization: Cyclization reactions often require catalysts such as Lewis acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation reactions can produce oxadiazole N-oxides.
科学的研究の応用
Medicinal Chemistry: It has shown promise as a scaffold for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved can include inhibition of microbial enzymes, modulation of signaling pathways in cancer cells, or reduction of inflammatory mediators .
類似化合物との比較
Similar Compounds
3-(5-Chloro-2-methoxyphenylsulfamoyl)-benzoic acid: This compound shares the 5-chloro-2-methoxyphenyl moiety but differs in its functional groups and overall structure.
5-Chloro-2-methoxypyrimidine: Another compound with a similar aromatic ring but different heterocyclic structure.
Uniqueness
3-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one is unique due to its 1,3,4-oxadiazole ring, which imparts distinct chemical and physical properties. This ring system is known for its stability and ability to participate in a wide range of chemical reactions, making it a versatile building block in synthetic chemistry .
特性
| 64890-66-0 | |
分子式 |
C9H7ClN2O3 |
分子量 |
226.61 g/mol |
IUPAC名 |
3-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C9H7ClN2O3/c1-14-8-3-2-6(10)4-7(8)12-9(13)15-5-11-12/h2-5H,1H3 |
InChIキー |
GZSKONMTOQVXIK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=O)OC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,5-Dichlorophenyl)-4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B12895482.png)
![1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12895493.png)




![Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate](/img/structure/B12895556.png)
